2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-

Description

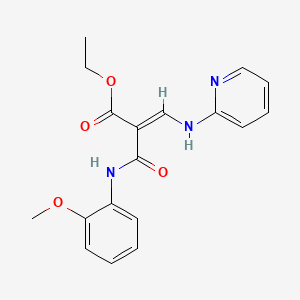

The compound 2-propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- (hereafter referred to as the "target compound") is a structurally complex acrylate derivative. Its core structure includes:

- An ethyl ester group at the propenoic acid backbone.

- A 2-methoxyphenyl-substituted carbamoyl group at position 2.

- A 2-pyridinylamino substituent at position 3.

- An E-configuration (trans) across the double bond.

Properties

CAS No. |

172753-08-1 |

|---|---|

Molecular Formula |

C18H19N3O4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

ethyl (E)-2-[(2-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)13(12-20-16-10-6-7-11-19-16)17(22)21-14-8-4-5-9-15(14)24-2/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b13-12+ |

InChI Key |

PJZCVFYBDHEUPV-OUKQBFOZSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- typically involves multi-step organic reactions. One common synthetic route may include:

Formation of the Propenoic Acid Backbone: This can be achieved through the reaction of an appropriate aldehyde or ketone with a suitable reagent such as malonic acid or its derivatives.

Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenylamine derivative, which can be coupled to the propenoic acid backbone through an amide bond formation reaction.

Addition of the Pyridinylamino Group: The pyridinylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents may also be employed to facilitate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The functional groups attached to the propenoic acid backbone can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a probe or ligand in biochemical assays and studies.

Medicine: Potential use in drug development and therapeutic applications.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Ethyl Ester and Aromatic Substituents

Several analogs share the ethyl ester group and aromatic substituents but differ in substitution patterns:

Key Findings :

- The 2-methoxyphenyl group (as in CAS 7443-24-5) enhances steric hindrance and electron-donating effects compared to phenyl or phenoxy analogs .

- Amino groups (e.g., 2-aminophenyl in CAS 58106-56-2) increase nucleophilicity, suggesting the target compound’s pyridinylamino group may participate in hydrogen bonding or coordination chemistry .

Analogs with Modified Ester Groups

Ester chain length impacts solubility and metabolic stability:

| Compound | CAS No. | Ester Group | Substituents | Impact |

|---|---|---|---|---|

| 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, propyl ester | 59831-93-5 | Propyl | 4-hydroxy-3-methoxyphenyl at C3 | Longer ester chain increases lipophilicity but reduces hydrolytic stability. |

| 2-Propenoic acid, 3-(dimethylamino)-..., methyl ester (2Z) | 219739-90-9 | Methyl | Dimethylamino and benzyloxycarbonyl | Shorter ester (methyl) enhances volatility but limits solubility in lipids. |

Key Findings :

Key Findings :

- The target compound’s carbamoyl and pyridinyl groups may reduce acute toxicity compared to cyano or formyl-substituted analogs .

Research Implications

- Synthetic Applications: Ethyl acrylate derivatives (e.g., CAS 96283-94-2) are intermediates in heterocyclic synthesis, suggesting the target compound could be used in pyrido-pyrimidinone or thiazolo-pyrimidinone synthesis .

- Electronic Effects: The pyridinylamino group in the target compound likely enhances conjugation and stabilizes charge-transfer complexes, a feature absent in simpler phenyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.